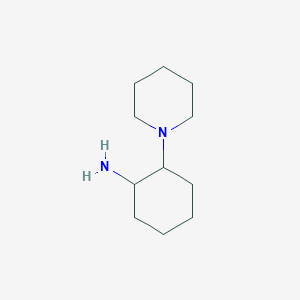

2-(Piperidin-1-yl)cyclohexan-1-amine

Description

2-(Piperidin-1-yl)cyclohexan-1-amine is a cyclohexane derivative featuring a piperidine substituent at the 2-position and an amine group at the 1-position. Its stereoisomers, such as (1R,2R) and (1S,2S) configurations, are critical in asymmetric catalysis. For example, (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-amine (Cat1) has been employed as a chiral catalyst in aldol reactions, achieving 85% yield and 95.6% enantiomeric excess (ee) in aqueous media . The compound’s rigid cyclohexane backbone and piperidine moiety enhance its ability to stabilize transition states in stereoselective reactions.

Properties

IUPAC Name |

2-piperidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFKXCGYRHKLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Cyclohexanone Derivatives

One common synthetic approach involves the nucleophilic substitution or amination of cyclohexanone derivatives. Typically, cyclohexanone or its activated derivatives are reacted with piperidine or piperidine-containing nucleophiles to introduce the piperidin-1-yl substituent at the 2-position, followed by introduction or retention of the amino group at the 1-position.

For example, chiral cyclohexanediamine catalysts, including (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-amine, have been synthesized by reaction of cyclohexanediamine derivatives with piperidine under controlled conditions, yielding catalysts with high enantioselectivity and catalytic efficiency.

The synthesis often involves protection and deprotection steps to control regio- and stereochemistry, with purification typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures.

Cyclization Strategies from Amino Alcohols or Aziridines

An alternative strategy involves constructing the piperidine ring or the cyclohexane ring bearing the piperidine substituent through cyclization reactions starting from amino alcohols or aziridines:

Radical 5-exo cyclization of 2-methylene-N-substituted aziridines has been used to synthesize 5-methylene piperidines, which are structurally related to 2-(piperidin-1-yl)cyclohexan-1-amine frameworks.

Palladium-catalyzed formal [3+3] cycloadditions of activated aziridines with palladium-trimethylenemethane complexes provide functionalized piperidines with high yields and stereocontrol.

These methods highlight the utility of ring-closing metathesis and palladium-catalyzed transformations to build complex piperidine-containing cyclohexane derivatives.

Reductive Amination and Subsequent Functional Group Transformations

Reductive amination is a widely used method to introduce the amino group onto cyclohexane rings bearing piperidine substituents:

Starting from aldehydes or ketones derived from cyclohexane, reductive amination with piperidine or its derivatives in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or lithium aluminum hydride (LiAlH4) affords the target amine.

For instance, oxidation of piperidin-4-ones to α,β-unsaturated ketones followed by nucleophilic addition and reductive amination steps yields secondary and tertiary amines with the piperidine motif.

This approach allows for the introduction of various substituents and fine-tuning of stereochemistry by choice of starting materials and reaction conditions.

Multi-step Synthesis from Lactone Precursors

Patent literature describes multi-step syntheses starting from lactone precursors, involving functional group interconversions and ring transformations:

A notable process involves reacting 2,3-O-isopropylidene-1,4-lactone with methanesulfonyl chloride, followed by Grignard addition, phthalimide substitution, hydrazine treatment, and hydrogenation to yield piperidine derivatives.

Although this method is more complex, it avoids hazardous reagents like triflic anhydride and sodium azide and achieves overall yields greater than 50%, demonstrating efficiency and safety in preparing substituted piperidines.

Catalytic Applications and Enantioselective Synthesis

The compound (1R,2R)-2-(piperidin-1-yl)cyclohexan-1-amine has been synthesized enantioselectively and used as a chiral catalyst in aldol reactions:

The catalyst was prepared efficiently and employed at 20 mol% loading to catalyze aldol reactions in aqueous media, achieving up to 85% yield and 95.6% enantiomeric excess.

This synthesis underscores the importance of stereochemical control in preparing this compound derivatives for asymmetric synthesis applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-(Piperidin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of different isomeric (cyclo)alkylpiperidines .

Scientific Research Applications

2-(Piperidin-1-yl)cyclohexan-1-amine has a wide range of scientific research applications. In medicinal chemistry, it serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its piperidine ring is a common motif in medicinal chemistry, often associated with biological activity. Additionally, this compound is used in material science as a building block for the synthesis of polymers and as a modifying agent to alter the properties of materials. It also finds applications in catalysis, serving as a ligand in catalytic systems for various chemical transformations. In agrochemical research, derivatives of this compound are explored for their potential as novel pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)cyclohexan-1-amine involves its interaction with neural receptors, particularly in the central nervous system. The piperidine moiety within the compound is known to influence biological activity by modulating pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modulation can enhance the efficacy of therapeutic agents or reduce their side effects.

Comparison with Similar Compounds

(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

- Structure : Replaces the piperidine group with a 4-methylpiperazine ring at the 4-position.

- Applications : Used in synthesizing spirocyclic pharmaceutical compounds (e.g., COMPOUND 37 and 41), which exhibit antitumor and kinase-inhibitory activities .

- Key Data: Molecular Weight: 198.3 g/mol (observed via MS: m/z 198 [M + H]⁺) Synthesis Yield: Not explicitly reported, but derived via hydrogenolysis of dibenzyl precursors .

Comparison :

The 4-methylpiperazine substituent introduces additional hydrogen-bonding sites, enhancing solubility and bioactivity. However, the absence of a vicinal amine (as in the parent compound) reduces its utility in asymmetric catalysis.

(R)-2-((Piperidin-1-yl)methyl)cyclohexanone

- Structure : Features a ketone group at the 1-position and a piperidine-methyl substituent at the 2-position.

- Applications : Intermediate in imine synthesis for explosives and pharmaceuticals. Reacts with benzylamine to form phenyl-N-((R)-2-((piperidin-1-yl)methyl)cyclohexylidene)methanamine .

- Key Data :

Comparison :

The ketone group alters reactivity, favoring nucleophilic addition over catalytic activity. This compound’s planar sp² hybridized carbonyl limits stereochemical control compared to the parent amine.

3-[1-(Piperidin-1-yl)cyclohexyl]phenol (3-HO-PCP)

- Structure: Aryl-substituted derivative with a phenol group at the 3-position.

- Applications : Psychoactive substance with NMDA receptor antagonist properties, structurally analogous to PCP derivatives .

- Key Data :

- Molecular Weight: 261.4 g/mol (calculated).

Comparison: The aromatic phenol group enhances lipophilicity and CNS penetration, diverging from the parent compound’s catalytic applications.

2-(Aminomethyl)cyclohexan-1-amine

- Structure: Simplified analogue with an aminomethyl group instead of piperidine.

- Applications : Versatile building block in organic synthesis.

- Key Data :

Comparison :

The absence of piperidine reduces steric bulk, lowering enantioselectivity in catalysis. However, its bifunctional amine groups enable diverse derivatization.

2-(Prop-2-en-1-yl)cyclohexan-1-amine

- Structure : Allyl-substituted derivative.

- Applications: Potential monomer for polymerization or Michael addition reactions.

- Key Data :

Comparison :

The allyl group introduces unsaturation, enabling participation in radical or cycloaddition reactions, unlike the parent compound’s piperidine-mediated catalysis.

Key Findings and Contrasts

- Catalytic Efficiency : The parent compound’s stereochemical rigidity and dual amine/piperidine groups make it superior in asymmetric catalysis compared to analogues lacking these features .

- Pharmaceutical Utility : Derivatives like 3-HO-PCP and COMPOUND 37 prioritize bioactivity over catalytic function, emphasizing structural modifications for target engagement .

- Synthetic Flexibility: Simplified analogues (e.g., 2-(aminomethyl)cyclohexan-1-amine) trade catalytic performance for broader synthetic utility .

Biological Activity

2-(Piperidin-1-yl)cyclohexan-1-amine, also known as PCH, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a piperidine ring attached to a cyclohexane structure. This unique configuration contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit various bacterial strains, including Mycobacterium species, which are known for their resistance to conventional antibiotics .

- Cytotoxicity : Investigations into the cytotoxic effects of PCH reveal low toxicity against mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications.

The mechanism of action of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This interaction can modulate enzymatic activities and influence metabolic pathways.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimycobacterial Activity : A study demonstrated that PCH derivatives exhibited significant activity against Mycobacterium abscessus with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.25 µg/mL. The derivatives were shown to penetrate human macrophages effectively, enhancing their therapeutic potential against intracellular pathogens .

- Cytotoxicity Studies : In vitro tests revealed that PCH has a high selectivity index (SI > 1910), indicating minimal cytotoxic effects on healthy cells while being effective against pathogenic bacteria .

Table 1: Biological Activity of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against M. abscessus | |

| Cytotoxicity | Low toxicity in THP-1 cells | |

| Enzymatic Interaction | Modulates enzymatic pathways |

Table 2: Comparative Analysis of Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing enantiopure 2-(Piperidin-1-yl)cyclohexan-1-amine?

- Methodology :

- Stereoselective synthesis : Use chiral catalysts or resolving agents to isolate enantiomers. For example, (1S,2S)- and (1R,2R)-enantiomers were synthesized via asymmetric hydrogenation or resolution techniques, achieving 51% yield with confirmed stereochemistry via H/C NMR .

- Catalytic routes : (1R,2R)-2-(Piperidin-1-yl)cyclohexan-1-amine was employed as a catalyst in Pictet–Spengler cyclization, highlighting its dual role as a chiral auxiliary and catalyst .

- Key considerations : Optimize solvent polarity (e.g., MeOH for crystallization) and reaction time (e.g., 2 days for ligand-catalyst interactions) .

Q. How can researchers confirm the structural purity of this compound derivatives?

- Analytical workflow :

- NMR spectroscopy : Compare H NMR shifts (e.g., δ 2.63–2.57 ppm for piperidine protons) and C NMR data (e.g., 71.2 ppm for cyclohexane carbons) to reference spectra .

- Mass spectrometry (MS) : Validate molecular ions (e.g., m/z 198 [M + H] for related cyclohexan-1-amine derivatives) .

- Advanced NMR techniques : Clean G-SERF experiments can resolve axial peaks in complex mixtures, as demonstrated for similar cyclohexan-1-amine derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the catalytic efficacy of this compound in asymmetric synthesis?

- Mechanistic insights :

- The (1R,2R)-enantiomer demonstrated superior catalytic activity in synthesizing (S)-2-{(R)-hydroxy[2-(trifluoromethyl)phenyl]methyl}cyclohexan-1-one due to spatial alignment with substrates, enhancing enantiomeric excess (ee) .

- Contrastingly, the (1S,2S)-enantiomer showed reduced reactivity in analogous reactions, emphasizing the role of chiral centers in transition-state stabilization .

- Experimental design : Perform kinetic studies under varying temperatures (20–60°C) and solvent systems (e.g., DMSO vs. MeOH) to map stereochemical effects .

Q. How can researchers resolve contradictions in reported yields for this compound-derived intermediates?

- Troubleshooting framework :

- Stepwise analysis : Compare protocols for intermediates like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (Step 5 in vs. Step 7 in ), noting discrepancies in hydrogenation pressure or purification methods (e.g., flash chromatography vs. recrystallization).

- Data normalization : Account for solvent purity (e.g., anhydrous CHCl) and catalyst loading (e.g., 5–10 mol%) to standardize yield calculations .

- Case study : A 15% yield variation in spirocyclic pyrazino-pyrrolo-pyrimidinone synthesis was attributed to residual moisture in reaction vessels .

Q. What strategies optimize the integration of this compound into polycyclic drug candidates?

- Methodological advancements :

- Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach aryl groups to the cyclohexane ring, as seen in COMPOUND 37 (m/z 452 [M + H]) .

- Protecting-group strategies : Employ benzyl groups to shield the amine during piperidine functionalization, followed by hydrogenolytic deprotection .

- Structural insights : Molecular modeling of steric clashes (e.g., 1.96–1.74 ppm H NMR signals for axial protons) guides regioselective modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.